![molecular formula C20H20NO2+ B271518 2-[2-(3,4-Dimethoxyphenyl)vinyl]-1-methylquinolinium](/img/structure/B271518.png)
2-[2-(3,4-Dimethoxyphenyl)vinyl]-1-methylquinolinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(3,4-Dimethoxyphenyl)vinyl]-1-methylquinolinium is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as DMQD-Ph or simply DMQ. It is a quinolinium-based dye that is used in various biological and chemical applications. In
Wirkmechanismus
The mechanism of action of DMQ is based on its ability to interact with biological molecules such as DNA and proteins. DMQ is a cationic dye that can bind to negatively charged molecules such as DNA. This binding results in a change in the fluorescence intensity of DMQ, which can be used to detect the presence of DNA. Similarly, DMQ can also bind to proteins and result in a change in fluorescence intensity, which can be used to detect the presence of proteins.
Biochemical and Physiological Effects:
DMQ has been shown to have minimal toxicity and is generally considered safe for use in biological applications. It has been used in various in vitro and in vivo studies without any adverse effects. DMQ has been shown to have a high binding affinity for DNA and proteins, which makes it an excellent probe for detecting biomolecules.
Vorteile Und Einschränkungen Für Laborexperimente
DMQ has several advantages for use in lab experiments. It is a highly sensitive probe that can detect low concentrations of biomolecules. It is also easy to use and can be incorporated into various assays. However, DMQ has some limitations, such as its limited photostability and the requirement for a high concentration of DMQ for some applications.
Zukünftige Richtungen
For the use of DMQ include the development of biosensors and drug delivery systems, as well as new imaging techniques for studying biological processes in vivo.
Synthesemethoden
The synthesis of DMQ is a multi-step process that involves the reaction of 2-methylquinoline with 3,4-dimethoxybenzaldehyde. The reaction is catalyzed by a base such as sodium hydroxide, and the resulting product is purified using column chromatography. The yield of DMQ is typically high, and the purity can be confirmed using various analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
DMQ has been extensively used in scientific research due to its unique properties. It is a fluorescent dye that can be used for imaging biological samples such as cells and tissues. It has also been used as a probe for detecting various biomolecules such as DNA and proteins. DMQ has been used in various applications such as bioimaging, biosensing, and drug delivery.
Eigenschaften
Produktname |
2-[2-(3,4-Dimethoxyphenyl)vinyl]-1-methylquinolinium |
---|---|
Molekularformel |
C20H20NO2+ |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
2-[2-(3,4-dimethoxyphenyl)ethenyl]-1-methylquinolin-1-ium |
InChI |
InChI=1S/C20H20NO2/c1-21-17(12-10-16-6-4-5-7-18(16)21)11-8-15-9-13-19(22-2)20(14-15)23-3/h4-14H,1-3H3/q+1 |
InChI-Schlüssel |
IZIPTBVOQVGYLK-UHFFFAOYSA-N |
SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC(=C(C=C3)OC)OC |
Kanonische SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.